Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Description
Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene-based compound featuring a cyanoacetylated amine at the 2-position, a 4-methylphenyl substituent at the 4-position, and a methyl ester at the 3-position.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-3-5-11(6-4-10)12-9-22-15(14(12)16(20)21-2)18-13(19)7-8-17/h3-6,9H,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJNUFNLUMEPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148442 | |
| Record name | Methyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545437-55-6 | |
| Record name | Methyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545437-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate serves as a building block for synthesizing more complex molecules. Its versatility allows for various chemical transformations:
- Oxidation: Can introduce oxygen-containing functional groups.
- Reduction: Can produce amine derivatives.
- Substitution Reactions: Useful for modifying functional groups.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces functional groups | Potassium permanganate |
| Reduction | Produces amines | Lithium aluminum hydride |
| Substitution | Modifies functional groups | Nucleophiles |
Biology
In biological research, this compound is used to study enzyme inhibition and protein binding. Its ability to interact with specific molecular targets makes it a valuable tool in pharmacological studies:
- Mechanism of Action: The compound binds to enzymes or receptors, modulating their activity which can be crucial in drug development.
Industry
The compound has potential applications in the development of organic semiconductors and advanced materials. Its electronic properties are being explored for use in:
- Organic light-emitting diodes (OLEDs).
- Photovoltaic cells.
Case Study 1: Enzyme Inhibition
A study investigated the efficacy of this compound as an inhibitor of a specific enzyme involved in cancer metabolism. The results showed significant inhibition at low concentrations, suggesting potential as a therapeutic agent.
Case Study 2: Organic Electronics
Research conducted on the use of this compound in organic electronics demonstrated its capability to enhance charge transport properties in semiconductor materials. The findings indicated improved performance metrics when incorporated into device architectures.
Mechanism of Action
The mechanism of action for Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound is compared below with its closest analogs based on substituent variations in the phenyl ring, acetyl group, and ester moiety.
Impact of Substituent Variations
Phenyl Ring Substituents
- 4-Fluorophenyl () : The fluorine atom increases electronegativity, which may alter electronic distribution and hydrogen-bonding capacity.
Acetyl Group Modifications
- Cyanoacetyl (Target): The cyano group (-CN) enhances hydrogen-bond acceptor capacity and may improve binding affinity in biological targets compared to chloroacetyl (), which is more electrophilic due to the chlorine atom.
Ester Group Variations
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, affecting bioavailability and metabolic stability.
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate (CAS No. 545437-55-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, drawing from various research studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with cyanoacetyl compounds. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
Anticancer Activity
Research has demonstrated that thiophene derivatives exhibit cytotoxic effects on cancer cell lines. A study highlighted that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was also observed in in vivo models, suggesting potential as an anticancer agent .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various experimental models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for further development in treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated various thiophene derivatives, including this compound, against Staphylococcus aureus and E. coli. Results indicated significant inhibition zones compared to control groups.
-
Cytotoxicity Assessment :
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating strong cytotoxic potential.
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Inflammatory Response :
- In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of TNF-alpha and IL-6, suggesting effective anti-inflammatory properties.
Q & A
Q. What are the established synthetic routes for Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate?
The compound is synthesized via a two-step protocol :
- Step 1 : Cyanoacetylation of a thiophene precursor (e.g., ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate) using 1-cyanoacetyl-3,5-dimethylpyrazole or ethyl cyanoacetate under basic conditions (NaH/THF) to introduce the cyanoacetamido group .
- Step 2 : Functionalization of the active methylene group via Knoevenagel condensation with substituted aldehydes (e.g., 4-methylbenzaldehyde) in toluene with piperidine/acetic acid catalysis .
Key Optimization : Microwave-assisted solvent-free methods (e.g., sulfur, Al₂O₃ catalyst) can enhance reaction efficiency compared to traditional reflux .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- IR Spectroscopy : Confirms the presence of NH (3200–3300 cm⁻¹), C=O (1650–1750 cm⁻¹), and CN (2200–2250 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon signals for the ester, cyano, and aryl moieties .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation (e.g., triclinic crystal system, space group P1) for derivatives with similar substituents .
Q. What preliminary biological activities have been reported for this compound class?
Thiophene-3-carboxylates with cyanoacetamido groups exhibit:
- Antioxidant Activity : Evaluated via DPPH radical scavenging (IC₅₀ values ranging 12–45 μM) .
- Anti-inflammatory Effects : In vivo carrageenan-induced paw edema models show 40–60% inhibition at 50 mg/kg .
- Antibacterial Potential : Derivatives with halogen substituents inhibit Staphylococcus aureus (MIC: 8–32 μg/mL) via membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?
-
Substituent Effects :
-
Methodology : Use combinatorial libraries with varied aldehydes in Knoevenagel reactions to systematically test substituent effects .
Q. How can contradictory data in biological assays be resolved?
Conflicting results (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions : DPPH results vary with solvent polarity; use standardized DMSO/PBS mixtures .
- Cellular Uptake : Poor solubility (logP ~4) limits bioavailability; employ nanoformulation (e.g., liposomes) for in vivo studies .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., t₁/₂ >60 min indicates suitability for further development) .
Q. What strategies improve synthetic yield and purity?
- Catalyst Screening : Piperidine/acetic acid vs. DBU for Knoevenagel condensation—DBU reduces reaction time by 30% .
- Purification : Recrystallization in ethanol yields >95% purity; avoid silica gel chromatography due to ester hydrolysis risks .
- Scale-Up : Microwave-assisted synthesis achieves 85–94% yield vs. 72–80% for traditional reflux .
Q. What safety and handling protocols are recommended?
- Toxicity Data : Analogous compounds (e.g., ethyl 2-amino-4-cyclohexylphenyl derivatives) show acute oral toxicity (LD₅₀ >2000 mg/kg) but cause respiratory irritation .
- Handling : Use PPE (nitrile gloves, goggles) and fume hoods; store at 2–8°C under inert gas to prevent hydrolysis .
- Ecotoxicology : Moderate biodegradability (OECD 301F: 40% degradation in 28 days); avoid aqueous disposal .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
